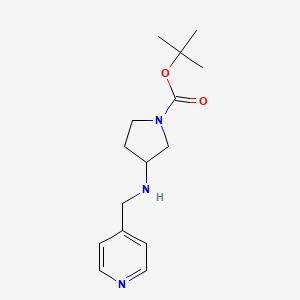

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Description

BenchChem offers high-quality 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYCBRZVLMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661418 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-95-0 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

This guide provides a comprehensive overview of the synthetic pathways leading to 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this compound is of significant interest due to the prevalence of the pyrrolidine and pyridine moieties in a wide range of biologically active molecules. This document will delve into the strategic considerations behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights into the characterization of the final product and key intermediates.

Introduction: Strategic Importance and Synthetic Design

The target molecule, 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, incorporates a Boc-protected pyrrolidine ring functionalized at the 3-position with a pyridin-4-ylmethylamino group. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further derivatization. The pyridinylmethylamino side chain is a common pharmacophore that can engage in various biological interactions.

The most logical and convergent approach to this target molecule is through a reductive amination reaction. This powerful transformation allows for the formation of a new carbon-nitrogen bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. Two primary disconnections of the target molecule lead to two viable reductive amination strategies:

-

Route A: Reductive amination of 1-Boc-3-aminopyrrolidine with pyridine-4-carboxaldehyde .

-

Route B: Reductive amination of 1-Boc-3-pyrrolidinone with 4-(aminomethyl)pyridine .

Both routes are chemically sound; however, the availability and synthesis of the starting materials, as well as the overall efficiency of the reaction sequence, will dictate the preferred pathway. This guide will focus on providing detailed procedures for both the synthesis of the key precursors and the final reductive amination step, with a primary emphasis on Route A, for which more practical data is often available.

Synthesis of Key Precursors

A reliable synthesis of the target molecule is contingent on the efficient preparation of its key building blocks. This section details the synthesis of 1-Boc-3-aminopyrrolidine and 1-Boc-3-pyrrolidinone.

Pathway to 1-Boc-3-pyrrolidinone

1-Boc-3-pyrrolidinone serves as a crucial intermediate. A common and effective method for its preparation involves the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine.

1. Synthesis of N-Boc-3-hydroxypyrrolidine:

Several routes to N-Boc-3-hydroxypyrrolidine have been reported. One cost-effective method starts from epichlorohydrin.[1] This multi-step process involves the ring-opening of epichlorohydrin with cyanide, followed by reduction and cyclization to form 3-hydroxypyrrolidine, which is then protected with a Boc group.[1]

2. Oxidation to 1-Boc-3-pyrrolidinone:

The oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone can be achieved using various oxidizing agents. A mild and efficient method utilizes Dess-Martin periodinane (DMP) in dichloromethane (DCM).[2]

Experimental Protocol: Oxidation of N-Boc-3-hydroxypyrrolidine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (R)-1-Boc-3-hydroxypyrrolidine | 1.0 | 187.23 | 4.5 g (24.1 mmol) |

| Dess-Martin Periodinane (DMP) | 2.0 | 424.14 | 20.45 g (48.12 mmol) |

| Dichloromethane (DCM) | - | - | 60 mL |

Procedure:

-

To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in DCM (60 mL) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (20.45 g, 48.12 mmol) portion-wise.[2]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.

-

Extract the mixture with DCM (2 x 100 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (15:85) to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil (3.44 g, 77.3% yield).[2]

Characterization Data for 1-Boc-3-pyrrolidinone:

-

¹H NMR (300 MHz, CDCl₃): δ 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H).[2]

Pathway to 1-Boc-3-aminopyrrolidine

1-Boc-3-aminopyrrolidine is another key precursor that can be synthesized from 1-Boc-3-hydroxypyrrolidine through a two-step process involving conversion to an azide followed by reduction. A more direct approach involves the Boc protection of commercially available 3-aminopyrrolidine.

Experimental Protocol: Boc Protection of 3-Aminopyrrolidine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Aminopyrrolidine | 1.0 | 86.13 | 0.86 g (10 mmol) |

| Di-tert-butyl dicarbonate (Boc)₂O | 1.0 | 218.25 | 2.06 g (10 mmol) |

| Chloroform (CHCl₃) | - | - | 100 mL |

Procedure:

-

To a solution of 3-aminopyrrolidine (0.86 g, 10 mmol) in CHCl₃ (50 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (2.06 g, 10 mmol) in CHCl₃ (50 mL) dropwise.[3]

-

Stir the mixture at room temperature for 1 hour.[3]

-

Wash the reaction mixture with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate.[3]

Characterization Data for 1-Boc-3-aminopyrrolidine:

-

¹H NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[3][4]

Core Synthesis: Reductive Amination

The final step in the synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is the reductive amination. As mentioned, this can be achieved via two main routes. Below is a detailed protocol for Route A, which is often preferred due to the commercial availability of both starting materials.

Figure 1: Synthetic scheme for Route A.

Causality Behind Experimental Choices

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for reductive aminations.[5][6] Unlike other borohydride reagents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde, thus minimizing side reactions.[7] It is also less toxic and easier to handle than sodium cyanoborohydride (NaBH₃CN).[6] Dichloroethane (DCE) is a commonly used solvent for this reaction as it is generally inert and provides good solubility for the reactants.[5]

Experimental Protocol: Synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine (Route A)

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-Boc-3-aminopyrrolidine | 1.0 | 186.25 | (To be determined) |

| Pyridine-4-carboxaldehyde | 1.1 | 107.11 | (To be determined) |

| Sodium triacetoxyborohydride | 1.5 | 211.94 | (To be determined) |

| Dichloroethane (DCE) | - | - | (To be determined) |

Procedure:

-

To a stirred solution of 1-Boc-3-aminopyrrolidine in dichloroethane (DCE), add pyridine-4-carboxaldehyde.

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the intermediate imine/iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons, the methylene bridge protons (a singlet), and the pyridine ring protons (doublets in the aromatic region). |

| ¹³C NMR | Resonances for the Boc carbonyl carbon, the quaternary carbon and methyl carbons of the Boc group, the carbons of the pyrrolidine ring, the methylene bridge carbon, and the carbons of the pyridine ring. |

| Mass Spec. | The expected molecular ion peak [M+H]⁺ for C₁₅H₂₃N₃O₂ (MW: 277.36 g/mol ). |

Conclusion

This technical guide has outlined a robust and efficient synthetic pathway for the preparation of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine. The key transformation, a reductive amination, is a reliable method for the formation of the desired C-N bond. By providing detailed protocols for the synthesis of the necessary precursors and the final product, along with an explanation of the chemical principles involved, this guide serves as a valuable resource for researchers in the field of medicinal and organic chemistry. The successful synthesis and characterization of this compound will enable its use in the development of novel therapeutic agents.

References

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

ResearchGate. Reductive BOC-Amination of Aldehydes. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate

This guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate, a compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a Boc-protected aminopyrrolidine scaffold with a pyridinylmethyl group, makes it a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, experience-driven perspective on its preparation and analysis.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic importance of tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate lies in its versatile structure, which serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a common feature in many natural products and pharmaceuticals, while the pyridine moiety is a well-known pharmacophore that can engage in various biological interactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the pyrrolidine nitrogen, allowing for selective transformations at other positions of the molecule.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points towards a reductive amination reaction between tert-butyl 3-aminopyrrolidine-1-carboxylate and pyridine-4-carbaldehyde. This approach is highly efficient and widely employed in the synthesis of secondary amines due to its operational simplicity and the commercial availability of the starting materials.

Diagram of the Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis, therefore, involves the condensation of the primary amine and the aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The choice of the reducing agent is critical to the success of this reaction, as it must selectively reduce the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and high chemoselectivity.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| tert-butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 | 186.25 | 10.0 | 1.0 |

| Pyridine-4-carbaldehyde | 872-85-5 | 107.11 | 10.0 | 1.0 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.86 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution at room temperature until the amine is fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add pyridine-4-carbaldehyde (1.07 g, 10.0 mmol). Stir the mixture for 20-30 minutes to allow for the formation of the intermediate imine.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir the biphasic mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine to prevent product streaking) to afford the pure tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for the title compound.

Physical Properties

| Property | Expected Value |

| Appearance | A colorless to pale yellow oil or a low-melting solid. |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm) in CDCl₃ are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 2H | Protons ortho to the pyridine nitrogen |

| ~7.30 | d | 2H | Protons meta to the pyridine nitrogen |

| ~3.80 | s | 2H | Methylene protons of the pyridinylmethyl group |

| ~3.20-3.60 | m | 4H | Pyrrolidine ring protons |

| ~2.80-3.00 | m | 1H | Pyrrolidine ring proton |

| ~2.00-2.20 | m | 1H | Pyrrolidine ring proton |

| ~1.70-1.90 | m | 1H | Pyrrolidine ring proton |

| 1.45 | s | 9H | tert-butyl protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The expected chemical shifts (in ppm) in CDCl₃ are:

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | Carbonyl carbon of the Boc group |

| ~149.8 | Carbons ortho to the pyridine nitrogen |

| ~147.5 | Quaternary carbon of the pyridine ring |

| ~122.5 | Carbons meta to the pyridine nitrogen |

| ~79.5 | Quaternary carbon of the tert-butyl group |

| ~55.0 | Methylene carbon of the pyridinylmethyl group |

| ~50.0-52.0 | Pyrrolidine ring carbons |

| ~44.0-46.0 | Pyrrolidine ring carbons |

| ~30.0-32.0 | Pyrrolidine ring carbon |

| 28.4 | Methyl carbons of the tert-butyl group |

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion ([M+H]⁺).

| Ion | Expected m/z |

| [M+H]⁺ | 278.18 |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (secondary amine) |

| ~2975, 2930, 2870 | C-H stretches (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1600, 1560 | C=C and C=N stretches (pyridine ring) |

| ~1170 | C-N stretch |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.

-

Chemical Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood. Pyridine-4-carbaldehyde is a skin and eye irritant. Sodium triacetoxyborohydride is a water-reactive and flammable solid.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate via reductive amination is a robust and efficient method for obtaining this valuable building block. The use of sodium triacetoxyborohydride ensures a high degree of selectivity and simplifies the reaction procedure. The detailed protocol and expected characterization data provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry, facilitating the synthesis and application of this important intermediate in the development of novel therapeutics.

References

-

PubChem. tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available from: [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

An In-depth Technical Guide to the Biological Activity of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its conformational rigidity, three-dimensional diversity, and its presence in a multitude of biologically active compounds. This guide delves into the specific molecule, 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, a compound that, while not extensively documented in public literature, presents a compelling structure for investigation. The presence of a Boc-protected amine, a pyrrolidine ring, and a pyridin-4-ylmethyl moiety suggests its potential as either a key intermediate in the synthesis of more complex bioactive agents or as a molecule with inherent biological activity. This document serves as a comprehensive technical roadmap for researchers aiming to elucidate the biological significance of this compound. It provides a hypothesized framework for its potential activities based on structural analogs, detailed experimental protocols for its characterization, and a logical workflow for its investigation from initial screening to potential mechanism of action studies.

Introduction: Deconstructing the Molecule

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is a chiral molecule featuring several key functional groups that are of significant interest in drug discovery.[1] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the compound's stability and solubility, making it a versatile intermediate in organic synthesis.[2] The pyrrolidine ring itself is a privileged scaffold, found in numerous natural products and synthetic drugs, contributing to favorable pharmacokinetic properties.[3][4] The 3-amino substitution pattern, combined with the pyridin-4-ylmethyl group, introduces a potential pharmacophore that can engage in various biological interactions, including hydrogen bonding and pi-stacking.

The pyridine ring, in particular, is a common feature in kinase inhibitors and other targeted therapies, often involved in critical binding interactions with the target protein.[5] Given these structural alerts, a systematic investigation into the biological activity of this compound is warranted. This guide will propose a research plan to uncover its potential as a novel therapeutic agent or a valuable research tool.

Hypothesized Biological Activity and Rationale

Based on the analysis of structurally related compounds, we can formulate several hypotheses regarding the potential biological activity of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine.

Kinase Inhibition

The pyridin-4-yl motif is a well-established hinge-binding element in many kinase inhibitors. It can act as a hydrogen bond acceptor, a crucial interaction for anchoring small molecules into the ATP-binding pocket of kinases. The pyrrolidine scaffold can serve to orient the pyridine moiety correctly and to explore deeper pockets within the kinase domain. Therefore, it is plausible that this compound, particularly after deprotection of the Boc group, could exhibit inhibitory activity against various protein kinases. Classes of kinases to consider for initial screening include tyrosine kinases (e.g., EGFR, RET) and serine/threonine kinases (e.g., Akt, ROCK), which are frequently targeted in oncology and other therapeutic areas.[5][6]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Pyrrolidine-based structures are central to the design of many DPP-IV inhibitors used in the treatment of type 2 diabetes.[7] These compounds often mimic the dipeptide substrates of the enzyme. While the subject molecule is not a classic dipeptidomimetic, the aminopyrrolidine core could potentially interact with the active site of DPP-IV.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a component of many CNS-active compounds. Depending on its ability to cross the blood-brain barrier, 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine or its derivatives could interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Proposed Research Workflow

A structured and logical research workflow is essential to efficiently characterize the biological activity of a novel compound. The following workflow is proposed for 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine.

Caption: Hypothesized mechanism of action via inhibition of the RET signaling pathway.

Conclusion

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine represents a molecule with significant, yet unexplored, potential in drug discovery. Its structural features suggest a range of possible biological activities, with kinase inhibition being a particularly promising avenue for investigation. The experimental workflow and protocols detailed in this guide provide a robust framework for elucidating the biological activity, mechanism of action, and potential therapeutic applications of this compound. A systematic approach, as outlined here, will be crucial in determining whether this molecule can be advanced as a lead compound in a drug discovery program or serve as a valuable tool for chemical biology research.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Zhang, M., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 23(6), 1387. [Link]

-

Xing, Y., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]

-

Bar-Nir, O., & Liscovitch, M. (2009). The role of the pyrrolidine ring in the biological activity of the anticancer ether lipid Edelfosine. Chemistry and physics of lipids, 160(1), 1-10. [Link]

-

Davies, K. D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potential Therapeutic Targets for Pyridinyl-Pyrrolidine Derivatives

Abstract

The pyridinyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique stereochemical and electronic properties allow for high-affinity interactions with a variety of biological targets, most notably within the central nervous system (CNS). This technical guide provides an in-depth analysis of the primary therapeutic targets for pyridinyl-pyrrolidine derivatives, with a strong focus on neuronal nicotinic acetylcholine receptors (nAChRs). We will explore the mechanism of action, therapeutic rationale, and detailed experimental protocols for target validation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the Pyridinyl-Pyrrolidine Scaffold

The pyridinyl-pyrrolidine motif, famously represented by the natural alkaloid nicotine, is a cornerstone in the development of CNS-active therapeutics.[1] The structure consists of a pyridine ring, which often acts as a hydrogen bond acceptor, linked to a pyrrolidine ring, which typically presents a cationic nitrogen center essential for receptor interaction.[2] This arrangement has proven highly effective for targeting ligand-gated ion channels and other receptors. Derivatives of this scaffold have been developed with a wide range of pharmacological activities, including partial agonism, full agonism, and antagonism, making them versatile tools for modulating neuronal signaling.[3][4] The most prominent clinical example is varenicline, a partial agonist at the α4β2 nAChR, widely used for smoking cessation.[3][5]

Primary Therapeutic Target Class: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[6] Dysregulation of nAChR function is implicated in a host of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them a major focus for drug discovery.[6] Pyridinyl-pyrrolidine derivatives have shown particular promise in selectively modulating specific nAChR subtypes.

The α4β2 nAChR Subtype: A Key Target for Addiction and Mood Disorders

The α4β2 receptor is the most abundant high-affinity nicotine binding site in the brain and is the primary target mediating the addictive properties of nicotine.[7][8] It exists in two common stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which differ in their sensitivity to agonists and calcium permeability.[7]

-

Mechanism of Action: Pyridinyl-pyrrolidine derivatives like varenicline act as partial agonists at the α4β2 nAChR.[9][10] This means they bind to the receptor and stimulate it, but to a lesser degree than the endogenous ligand acetylcholine or a full agonist like nicotine.[10] This partial activation helps to alleviate withdrawal symptoms and cravings by promoting a moderate release of dopamine in the mesolimbic pathway.[5][9] Simultaneously, by occupying the receptor's binding site, these compounds act as antagonists in the presence of nicotine, blocking its ability to cause a full, reinforcing dopamine surge.[4][9]

-

Therapeutic Rationale:

-

Smoking Cessation: The dual partial agonist/antagonist activity of varenicline is highly effective for smoking cessation, more than doubling the chances of quitting.[3][11]

-

Depression & Cognitive Deficits: Preclinical evidence suggests that α4β2 partial agonists may have therapeutic potential for treating depressive symptoms and cognitive deficits associated with various brain disorders.[11][12]

-

Parkinson's Disease: A decrease in α4β2-nAChRs is observed in Parkinson's disease patients, and toxic oligomeric forms of α-synuclein have been shown to selectively inhibit these receptors.[13] This suggests that targeting α4β2-nAChRs could be a viable strategy for new Parkinson's treatments.[13]

-

The α7 nAChR Subtype: A Target for Cognition and Inflammation

The α7 nAChR is a homopentameric (composed of five α7 subunits) receptor widely expressed in the CNS, particularly in regions crucial for learning and memory like the hippocampus and cortex.[14] It is characterized by high calcium permeability and plays a significant role in synaptic plasticity and neurotransmitter release.[14]

-

Mechanism of Action: Activation of α7 nAChRs leads to a rapid influx of calcium, which triggers a cascade of downstream signaling events. These pathways include the Ras-Raf-ERK pathway and the JAK2-STAT3 pathway, which are involved in cell proliferation, survival, and inflammation.[15][16]

-

Therapeutic Rationale:

-

Cognitive Enhancement: The role of α7 nAChRs in synaptic plasticity makes them an attractive target for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[14]

-

Neuroinflammation: α7 nAChR activation has potent anti-inflammatory effects.[17] It can suppress the release of pro-inflammatory cytokines by inhibiting key inflammatory pathways like NF-κB.[16][17] This makes α7 agonists promising candidates for treating neuroinflammatory conditions.

-

Neurogenesis: Studies have shown that the α7 nAChR signaling pathway is involved in promoting neurogenesis, particularly after events like an ischemic stroke.[18]

-

| Target Subtype | Key Functions | Associated Disorders | Effect of Pyridinyl-Pyrrolidine Derivatives |

| α4β2 nAChR | Reward, learning, attention, mood[6][8] | Nicotine addiction, Depression, Parkinson's Disease, Cognitive deficits[6][11][13] | Partial Agonism (e.g., Varenicline)[3] |

| α7 nAChR | Cognition, memory, synaptic plasticity, inflammation[14] | Alzheimer's Disease, Schizophrenia, Neuroinflammation[6][17] | Agonism / Positive Allosteric Modulation |

Experimental Validation & Protocols

Validating the interaction between pyridinyl-pyrrolidine derivatives and their targets is a multi-step process. It begins with confirming direct binding and progresses to characterizing the functional consequences of that binding in cellular and more complex systems.

Target Validation Workflow

The process of validating a therapeutic target for a new compound series follows a logical progression from initial binding confirmation to functional characterization.

Caption: Workflow for Target Identification and Validation.

Protocol: Radioligand Binding Competition Assay

This protocol is fundamental for determining if a compound directly interacts with the receptor and for quantifying its binding affinity (Ki).

Objective: To determine the binding affinity of a test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

HEK cells stably expressing the nAChR subtype of interest (e.g., α4β2).[19]

-

Radioligand: e.g., [¹²⁵I]-Epibatidine, a high-affinity nAChR agonist.[19]

-

Test Compounds: Pyridinyl-pyrrolidine derivatives at various concentrations.

-

Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., nicotine).

-

Assay Buffer (e.g., PBS).

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).[19]

-

Scintillation counter.

Methodology:

-

Cell Preparation: Culture and harvest HEK cells expressing the target receptor. Wash the cells multiple times with ice-cold PBS to remove media components.[19]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cells + Radioligand + Buffer.

-

Non-specific Binding: Cells + Radioligand + excess unlabeled ligand (e.g., 10 µM nicotine).

-

Competition Binding: Cells + Radioligand + varying concentrations of the test compound.

-

-

Incubation: Pre-incubate the cells with the test compound or non-specific control for a short period (e.g., 5 minutes) at room temperature.[19]

-

Radioligand Addition: Add the radioligand (e.g., 2.5 nM [¹²⁵I]-Epibatidine) to all wells and incubate for an appropriate time to reach equilibrium (e.g., 15-20 minutes).[19]

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate). Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or scintillation counter.[20]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol directly measures the functional effect of a compound on the ion channel activity of the receptor.

Objective: To characterize a compound as an agonist, partial agonist, or antagonist, and to determine its potency (EC50) and efficacy.

Materials:

-

Xenopus oocytes or a cell line (e.g., CHO, HEK) stably expressing the nAChR subtype.[21]

-

Electrophysiology rig with amplifier, data acquisition system, and microelectrodes.

-

Perfusion system to apply solutions.

-

Solutions: Oocyte Ringer's solution (for oocytes) or appropriate extracellular solution, agonist solution (e.g., Acetylcholine), and test compound solutions.[21]

Methodology:

-

Cell/Oocyte Preparation: Prepare cells or oocytes expressing the target nAChR. For TEVC in oocytes, inject cRNA encoding the receptor subunits and allow for protein expression over 2-4 days.[21]

-

Electrode Impalement: Place the oocyte/cell in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential, typically -70 mV.[21]

-

Agonist Application (EC50 Determination):

-

Apply increasing concentrations of the test compound (if it's a suspected agonist) and record the peak inward current elicited at each concentration.

-

Plot the normalized current response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy relative to a full agonist like ACh).

-

-

Antagonist Application (IC50 Determination):

-

To test for antagonist activity, pre-incubate the cell with the test compound for a set period (e.g., 5 minutes).[21]

-

Apply a fixed concentration of a known agonist (typically the EC50 or EC90 concentration) in the continued presence of the test compound.[21]

-

Measure the inhibition of the agonist-induced current by the test compound.

-

Repeat with various concentrations of the test compound to generate an IC50 curve.

-

-

Data Analysis: The recorded ionic currents are analyzed to determine the compound's effect on channel opening.[22] An agonist will induce a current on its own, a partial agonist will induce a submaximal current, and an antagonist will inhibit the current induced by an agonist.[21]

Downstream Signaling Pathway Analysis

Modulation of nAChRs by pyridinyl-pyrrolidine derivatives initiates intracellular signaling cascades that are critical to their therapeutic effects. Understanding these pathways is key to elucidating the full mechanism of action.

α7 nAChR-Mediated Pro-Survival and Anti-Inflammatory Signaling

Activation of the α7 nAChR leads to calcium influx, which can trigger multiple downstream pathways. One of the most important is the JAK2-STAT3 pathway, which plays a crucial role in the cholinergic anti-inflammatory pathway.

Caption: α7 nAChR-mediated JAK2-STAT3 Anti-inflammatory Pathway.

This pathway is therapeutically relevant for neurodegenerative diseases where neuroinflammation is a key pathological feature.[17] Activation of α7 nAChRs by a selective agonist can lead to the phosphorylation of JAK2, which in turn phosphorylates STAT3.[16] Phosphorylated STAT3 then translocates to the nucleus to promote the transcription of anti-inflammatory genes, while also inhibiting pro-inflammatory pathways like NF-κB.[16][17]

Conclusion and Future Directions

Pyridinyl-pyrrolidine derivatives represent a highly validated and therapeutically important class of compounds, primarily targeting nicotinic acetylcholine receptors. The clinical success of varenicline for smoking cessation underscores the potential of modulating the α4β2 subtype.[3] Future research is likely to focus on developing subtype-selective ligands with tailored functional profiles (e.g., positive allosteric modulators for α7) to treat a wider range of CNS disorders, including cognitive deficits in Alzheimer's disease and the neuroinflammatory component of Parkinson's disease. The detailed experimental frameworks provided here offer a robust system for the discovery and validation of the next generation of pyridinyl-pyrrolidine-based therapeutics.

References

-

Woldemichael, K. et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Priya, S. et al. (2024). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Nicotine. Wikipedia. Available at: [Link]

-

Cahill, K. et al. (2012). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed. Available at: [Link]

-

El-Gazzar, M. et al. (2021). Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available at: [Link]

-

Abreo, M. A. et al. (1996). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. Available at: [Link]

-

Hołubiec, M. et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Termedia. Available at: [Link]

-

Jeelan Basha, N. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]

-

Green, W. N. & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PubMed Central. Available at: [Link]

-

Liu, Q. et al. (2017). Human α4β2 nicotinic acetylcholine receptor as a novel target of oligomeric α-synuclein. Nature. Available at: [Link]

-

Xiu, X. et al. (2009). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. Available at: [Link]

-

Indurthi, D. C. & Auerbach, A. (2024). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife. Available at: [Link]

-

Wikipedia. (n.d.). Varenicline. Wikipedia. Available at: [Link]

-

Skok, M. et al. (2021). On the functional interaction between nicotinic acetylcholine receptor and Na+,K+-ATPase. ResearchGate. Available at: [Link]

-

Sabnis, R. W. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Publications. Available at: [Link]

-

Anonymous. (2021). Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

-

Niessen, K. V. et al. (2016). Functional Analysis of Torpedo Californica Nicotinic Acetylcholine Receptors in Multiple Activation States by SSM-based Electrophysiology. PubMed. Available at: [Link]

-

He, Q. et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. PubMed Central. Available at: [Link]

-

Iacovelli, F. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

FDA. (n.d.). Chantix Label. accessdata.fda.gov. Available at: [Link]

-

Jackson, K. J. et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

-

Papke, R. L. et al. (2010). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Wikipedia. Available at: [Link]

-

Cordero-Erausquin, M. & Changeux, J. P. (2001). Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. Journal of Neurophysiology. Available at: [Link]

-

Anonymous. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. Available at: [Link]

-

Gotti, C. et al. (2019). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two stoichiometries. AIR Unimi. Available at: [Link]

-

Psych Scene Hub. (2023). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub. Available at: [Link]

-

Synapse. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. Synapse. Available at: [Link]

-

Sabnis, R. W. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Publications. Available at: [Link]

-

Al-Amin, M. M. et al. (2023). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. Available at: [Link]

-

Lyu, J. et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]

-

Oracle, D. (2025). What is varenicline?. Dr.Oracle. Available at: [Link]

-

Walsh, R. B. et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Science. Available at: [Link]

-

Zhang, Z. W. et al. (2017). Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology. Available at: [Link]

-

Hołubiec, M. et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. PubMed. Available at: [Link]

-

Sabnis, R. W. (2025). Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Publications. Available at: [Link]

-

Saha, R. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Varenicline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 8. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]

- 12. air.unimi.it [air.unimi.it]

- 13. Human α4β2 nicotinic acetylcholine receptor as a novel target of oligomeric α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 15. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. termedia.pl [termedia.pl]

- 17. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease | MDPI [mdpi.com]

- 18. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Exploring Derivatives of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine for Novel Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for enhancing drug-target interactions.[2] This guide focuses on the versatile building block, 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, a molecule that marries the conformational advantages of the pyrrolidine ring with the key pharmacophoric features of a pyridine moiety. We present a comprehensive exploration of its synthesis, strategic derivatization, and potential applications in modern drug discovery. This document serves as a technical resource, providing field-proven insights and detailed, self-validating protocols to empower researchers in the design and synthesis of novel chemical entities with therapeutic potential.

The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of drug design for several compelling reasons.[2][3] Its saturated, non-aromatic nature allows for precise stereochemical control, with substituents occupying well-defined vectors in space. This is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[2] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, or, when unsubstituted, a hydrogen bond donor, while also enhancing aqueous solubility—a key physicochemical property for drug candidates.[4] The conformational flexibility of the ring, known as "pseudorotation," can be controlled or locked by strategic substitution, influencing the molecule's overall topography and, consequently, its pharmacological activity.[2]

The Core Moiety: Synthesis and Structural Logic

The target scaffold, 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, combines three key structural elements:

-

A Chiral Pyrrolidine Ring: Provides the 3D scaffold. The use of a specific enantiomer, such as (S)-1-Boc-3-aminopyrrolidine, is critical for developing stereospecific drugs.[5]

-

A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enabling its selective removal under acidic conditions for further functionalization.

-

A Pyridin-4-ylmethyl-amino Linker: This fragment introduces a basic nitrogen atom (pKa of pyridine ~5.2) which can form critical salt-bridge interactions with acidic residues in a target's binding pocket. The pyridine ring itself can participate in π-stacking or hydrogen bonding and serves as a versatile handle for chemical modification.[6][7]

Synthesis of the Core Moiety

The most direct and reliable method for synthesizing the core molecule is through reductive amination. This process involves the formation of an intermediate imine between an amine and an aldehyde, which is then reduced in situ to the corresponding amine.

Rationale for Method Selection: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is less likely to reduce the starting aldehyde and is tolerant of a wider range of functional groups. The reaction proceeds efficiently at room temperature, minimizing potential side reactions.

Caption: Workflow for the synthesis of the core moiety.

Protocol 1: Synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

-

Reaction Setup: To a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add pyridine-4-carboxaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to yield the pure product.

-

Validation: Confirm the structure and assess purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Derivatization for Library Development

The core moiety offers three primary vectors for chemical modification to generate a library of novel compounds. This systematic approach is fundamental to exploring the Structure-Activity Relationship (SAR) of the resulting derivatives.

Caption: Key vectors for chemical diversification.

Vector 1: Pyrrolidine Ring Modification

Modifications to the pyrrolidine ring, particularly at the C4 position, can significantly impact the ring's pucker and the spatial orientation of other substituents, thereby influencing binding affinity and functional activity.[2]

-

Rationale: Introducing small, electronegative groups like fluorine can alter local electronic environments and create favorable interactions with the target protein, while larger hydrophobic groups can probe deeper pockets.

-

Approach: A common strategy involves starting from a precursor like 1-N-Boc-3-hydroxypyrrolidine.[8] The hydroxyl group can be oxidized to a ketone, enabling subsequent nucleophilic additions, or converted to a leaving group for substitution reactions.

Vector 2: Pyridine Ring Modification

The pyridine ring is amenable to various aromatic substitution reactions. These modifications can modulate the pKa of the pyridine nitrogen, introduce new hydrogen bond donors/acceptors, or add steric bulk to probe the topology of the binding site.[9]

-

Rationale: Electron-donating groups (e.g., -OCH₃) can increase the basicity of the pyridine nitrogen, strengthening ionic interactions. Electron-withdrawing groups (e.g., -Cl, -CF₃) can decrease basicity and participate in halogen bonding or other specific interactions.

-

Approach: Electrophilic aromatic substitution (e.g., nitration, halogenation) can be performed on the pyridine ring, often requiring activating conditions. Nucleophilic aromatic substitution is also a powerful tool, particularly if a leaving group is present on the ring.

Protocol 2: Representative Pyridine Ring Chlorination

-

N-Oxide Formation: To a solution of the core moiety (1.0 eq) in DCM, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. This step activates the pyridine ring for electrophilic substitution and directs substitution to the C2 and C6 positions.

-

Chlorination: Carefully add phosphoryl chloride (POCl₃, 3.0 eq) to the reaction mixture at 0 °C. Heat the reaction to reflux (approx. 40 °C for DCM, or switch to a higher boiling solvent like chloroform if necessary) for 6-8 hours.

-

Workup: Cool the reaction to room temperature and slowly quench by pouring it over crushed ice. Neutralize the mixture with a solid base like sodium carbonate until pH > 8.

-

Extraction and Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the chlorinated derivative.

-

Validation: Confirm the structure, purity, and regiochemistry of the substitution via NMR (¹H, ¹³C) and MS analysis.

Vector 3: Bioisosteric Replacement

In drug development, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve potency, selectivity, or pharmacokinetic properties.[10][11]

-

Rationale: The pyridin-4-yl group can be replaced with other heteroaromatic rings like pyrimidine, pyrazine, or even non-aromatic bioisosteres to explore different interaction landscapes. For example, replacing the pyridine with a pyrimidine introduces a second nitrogen, altering the hydrogen bonding capacity and dipole moment of the molecule.

-

Approach: This requires synthesizing the core molecule using a different starting aldehyde in Protocol 1 (e.g., pyrimidine-4-carboxaldehyde instead of pyridine-4-carboxaldehyde).

Exploring Therapeutic Applications & SAR

Derivatives of this scaffold are promising candidates for modulating various biological targets, with G-Protein Coupled Receptors (GPCRs) and kinases being particularly relevant.[12][13][14] GPCRs are a major class of drug targets involved in a vast array of physiological processes.[15] The combination of a basic nitrogen center and a hydrogen-bonding region in the core moiety makes it well-suited for interacting with the characteristic seven-transmembrane domains of GPCRs.

Hypothetical Target: A CNS-Related GPCR

Let's consider a hypothetical screening cascade against a GPCR implicated in a neurodegenerative disorder, such as Alzheimer's disease.[14] A primary binding assay (e.g., radioligand displacement) would determine the affinity (Kᵢ) of the synthesized derivatives, followed by a functional assay (e.g., cAMP accumulation or β-arrestin recruitment) to measure potency (EC₅₀/IC₅₀) and efficacy (agonist vs. antagonist activity).

Caption: Modulation of a generic GPCR signaling cascade.

Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a small library of derivatives based on the core structure, illustrating how systematic modifications can influence biological activity.

| Compound ID | R¹ (Pyrrolidine C4) | R² (Pyridine C2) | GPCR Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| Core-001 | H | H | 150 | 450 (Agonist) |

| Derv-002 | F (trans) | H | 75 | 180 (Agonist) |

| Derv-003 | OH (trans) | H | 200 | 510 (Agonist) |

| Derv-004 | H | Cl | 45 | 95 (Agonist) |

| Derv-005 | H | OCH₃ | 120 | 300 (Agonist) |

| Derv-006 | F (trans) | Cl | 12 | 25 (Potent Agonist) |

Analysis of Hypothetical SAR:

-

Pyrrolidine C4-Fluorination (Derv-002): The introduction of a trans-fluoro group doubles the binding affinity, suggesting a favorable interaction (e.g., hydrogen bond or favorable dipole interaction) in the binding pocket near this position.

-

Pyridine C2-Chlorination (Derv-004): Adding a chloro group significantly improves affinity, possibly due to a hydrophobic interaction or halogen bonding.

-

Combined Modification (Derv-006): The combination of both beneficial modifications results in a synergistic effect, yielding a potent agonist with high affinity. This highlights the value of multi-vector optimization.

Conclusion and Future Outlook

The 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine scaffold represents a highly valuable starting point for the development of novel therapeutics. Its inherent structural and chemical properties provide a robust platform for generating diverse chemical libraries. The synthetic strategies and protocols outlined in this guide offer a clear path for researchers to create and test new derivatives. By systematically exploring modifications to the pyrrolidine and pyridine rings, and by applying principles of bioisosterism, drug development professionals can effectively navigate the chemical space around this core to identify potent and selective modulators of key biological targets, such as GPCRs and kinases. The continued exploration of this scaffold holds significant promise for addressing unmet medical needs across various disease areas.[12]

References

-

D'Andrea, P., & Pedregal, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7545. [Link]

-

Shagidullin, R. R., Gubaidullin, A. T., & Galkin, V. I. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

-

Saleem, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Wang, Z., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. . [Link]

-

Stoll, F., & Gede, T. (2020). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 60(5), 2292-2303. [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 106-117. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]

- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Organic Letters. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

-

Marchese, C., et al. (2022). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. International Journal of Molecular Sciences, 23(19), 11689. [Link]

-

Singh, A., et al. (2014). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research, 6(6), 2624-2627. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552. [Link]

-

Al-Ghamdi, S. A. M., & El-Hiti, G. A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4987. [Link]

-

Saleem, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867332. [Link]

-

Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 118-124. [Link]

-

Cambridge Healthtech Institute. (n.d.). Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Pharma-intermediate.com. [Link]

-

Baylor College of Medicine. (2024). G-Protein Coupled Receptor (GPCR) Regulators and Methods of Use Thereof. Baylor College of Medicine. [Link]

-

ResearchGate. (n.d.). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nbinno.com [nbinno.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bcm.portals.in-part.com [bcm.portals.in-part.com]

Harnessing the Pyrrolidine Scaffold: An In-depth Technical Guide for Pharmaceutical Research

Abstract: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," consistently appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] This guide provides an in-depth technical exploration of the pyrrolidine motif in drug discovery, intended for researchers, scientists, and drug development professionals. We will dissect the rationale behind its prevalence, survey its application across diverse therapeutic areas, detail robust synthetic and analytical methodologies, and explore future trends that will continue to leverage this versatile chemical entity.

Introduction: The Strategic Advantage of the Pyrrolidine Scaffold

The pyrrolidine ring is more than just a common structural fragment; it is a strategic tool for medicinal chemists.[1] Its significance stems from a confluence of favorable properties that address key challenges in drug design:

-

Three-Dimensionality and sp3-Character: In an era moving beyond flat, aromatic molecules, the non-planar, puckered conformation of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space. This "pseudorotation" enables substituents to adopt specific spatial orientations (axial and equatorial), which is critical for precise interaction with the complex topologies of biological targets like enzyme active sites and receptor binding pockets.[2]

-

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor (when unsubstituted) or acceptor (when substituted), contributing to target affinity.[4] Furthermore, the scaffold often enhances aqueous solubility and can improve other key ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[4]

-

Chiral Complexity: The pyrrolidine ring can possess multiple stereocenters. This inherent chirality is fundamental to its utility, as biological systems are enantioselective. The ability to synthesize specific stereoisomers allows for the optimization of potency and the reduction of off-target effects.[2][5]

-

Synthetic Tractability: The amino acid proline, a naturally abundant and chiral building block, serves as a common and cost-effective starting material for a multitude of pyrrolidine derivatives, making stereoselective synthesis highly accessible.[5]

This combination of attributes explains why the pyrrolidine nucleus is one of the most frequently encountered five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[2]

Section 1: Therapeutic Landscape and Approved Drugs

The versatility of the pyrrolidine scaffold is evident in the breadth of therapeutic areas where it has been successfully deployed. Pyrrolidine-containing compounds have shown remarkable efficacy as antiviral, anticancer, anti-inflammatory, antidiabetic, and central nervous system (CNS) active agents.[1][5] A significant number of antiviral drugs, in particular, feature this moiety.[5]

Below is a table summarizing a selection of FDA-approved drugs that underscore the pharmacological importance of the pyrrolidine ring.

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (MOA) | Pyrrolidine's Role |

| Captopril (Capoten) | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | The proline-derived ring mimics the C-terminal dipeptide of angiotensin I, enabling potent binding to the ACE active site.[1][4] |

| Vildagliptin (Galvus) | Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | The cyanopyrrolidine group forms a reversible covalent bond with a serine residue in the DPP-4 active site, ensuring potent and selective inhibition.[4] |

| Darifenacin (Enablex) | Overactive Bladder | M3 Muscarinic Acetylcholine Receptor Antagonist | The pyrrolidine ring is a key component of the pharmacophore that interacts with the muscarinic receptor.[5] |

| Aniracetam | Nootropic/Alzheimer's | AMPA Receptor Modulator | The pyrrolidinone structure is central to its activity in modulating glutamatergic neurotransmission.[1] |

| Rolipram | Antidepressant (research) | Phosphodiesterase-4 (PDE4) Inhibitor | The substituted pyrrolidinone core is essential for binding to the catalytic site of the PDE4 enzyme.[1] |

| Ombitasvir | Hepatitis C | HCV NS5A Polymerase Inhibitor | The complex pyrrolidine-containing structure is critical for disrupting the function of the viral replication complex.[5] |

| Pacritinib | Myelofibrosis | JAK2 Inhibitor | The pyrrolidine ring contributes to the overall shape and electronic properties required for potent and selective JAK2 inhibition.[1] |

Section 2: Strategic Approaches to Synthesis and Derivatization

The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry, offering a rich playbook for drug discovery programs.

Key Synthetic Methodologies

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and scale. Common and powerful approaches include:

-

Functionalization of Chiral Pool Precursors: As mentioned, L-proline and trans-4-hydroxy-L-proline are invaluable starting materials.[5] Their carboxylic acid and secondary amine functionalities provide orthogonal handles for elaboration, while their inherent stereochemistry can be preserved or inverted to generate diverse libraries of compounds.

-

1,3-Dipolar Cycloadditions: This is one of the most powerful methods for constructing the pyrrolidine ring itself. The reaction between an azomethine ylide and an alkene or alkyne dipolarophile allows for the rapid assembly of highly substituted pyrrolidines with excellent control over stereochemistry.

-

Intramolecular Cyclization: Aminocyclization reactions, such as reductive amination of dicarbonyl compounds or the cyclization of haloamines, provide reliable routes to the pyrrolidine core.[2]

-

Asymmetric Organocatalysis: Proline itself has famously been used as a catalyst for various asymmetric transformations, including aldol and Mannich reactions.[6][7] This field has expanded to include a wide range of proline-derived catalysts that facilitate the enantioselective synthesis of complex molecules.[7][8][9]

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol describes a foundational experiment in organocatalysis, demonstrating the power of a simple, chiral pyrrolidine-based molecule to effect a stereoselective transformation.[7][10] This reaction is operationally simple and serves as a self-validating system for catalyst efficacy.